molecular formula C5H6FN3 B13010577 6-Fluoro-4-methylpyridazin-3-amine

6-Fluoro-4-methylpyridazin-3-amine

Cat. No.: B13010577
M. Wt: 127.12 g/mol
InChI Key: KIEZNANBMYZOML-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylpyridazin-3-amine is a fluorinated pyridazine derivative with the molecular formula C5H6FN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various pyridazinone and amine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Fluoro-4-methylpyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is essential for platelet aggregation. This property makes them potential candidates for the development of antiplatelet drugs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Fluoro-4-methylpyridazin-3-amine include:

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a versatile building block in drug discovery and materials science .

Properties

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

6-fluoro-4-methylpyridazin-3-amine

InChI

InChI=1S/C5H6FN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI Key

KIEZNANBMYZOML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1N)F

Origin of Product

United States

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